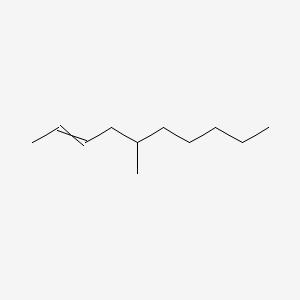

5-Methyldec-2-ene

Description

5-Methyldec-2-ene is a branched alkene with the molecular formula C₁₁H₂₀, featuring a double bond at the second carbon and a methyl substituent at the fifth carbon of the decene backbone. The compound’s reactivity and physical properties are influenced by the position of the double bond and the methyl branch, which alter steric effects and electron distribution.

Properties

CAS No. |

74645-86-6 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

5-methyldec-2-ene |

InChI |

InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,7,11H,4,6,8-10H2,1-3H3 |

InChI Key |

KNQDGHOGZJZZKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)CC=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyldec-2-ene can be achieved through several methods, including:

Dehydration of Alcohols: One common method involves the dehydration of 5-methyl-2-decanol using a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.

Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the position of the double bond.

Industrial Production Methods: In an industrial setting, the production of 5-Methyldec-2-ene may involve large-scale dehydration processes or catalytic cracking of larger hydrocarbons. These methods are optimized for efficiency and yield, often utilizing advanced catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Methyldec-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of 5-Methyldec-2-ene can lead to the formation of 5-methyldecane. This reaction typically involves hydrogenation using a metal catalyst such as palladium or platinum.

Addition Reactions: The double bond in 5-Methyldec-2-ene makes it susceptible to addition reactions, such as hydrohalogenation, hydration, and halogenation. For example, the addition of hydrogen bromide (HBr) results in the formation of 5-bromo-5-methyldecane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium or platinum catalyst

Addition: Hydrogen bromide (HBr), water (H2O) with acid catalyst, bromine (Br2)

Major Products:

Oxidation: 5-methyl-2-decanol, 5-methyl-2-decanal, 5-methyl-2-decanoic acid

Reduction: 5-methyldecane

Addition: 5-bromo-5-methyldecane, 5-methyl-2-decanol

Scientific Research Applications

Chemistry: 5-Methyldec-2-ene is used as a starting material in organic synthesis, particularly in the production of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, 5-Methyldec-2-ene can be used as a model compound to study the behavior of alkenes in biological systems

Industry: In the industrial sector, 5-Methyldec-2-ene is used in the production of polymers, lubricants, and other specialty chemicals. Its properties make it suitable for use in various formulations and applications.

Mechanism of Action

The mechanism of action of 5-Methyldec-2-ene in chemical reactions involves the interaction of the double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as hydrogen halides or halogens. This results in the formation of carbocation intermediates, which then react with nucleophiles to form the final products.

Molecular Targets and Pathways: In biological systems, the molecular targets and pathways of 5-Methyldec-2-ene and its derivatives are not well-defined. its reactivity suggests that it may interact with enzymes and other biomolecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

2-Methyl-2-decene (CAS 23381-92-2)

- Molecular Formula : C₁₁H₂₂

- Molecular Weight : 154.29 g/mol

- Structural Differences :

- The double bond in 2-methyl-2-decene is at position 2, with a methyl group also at position 2, resulting in a more substituted (stable) alkene.

- In contrast, 5-Methyldec-2-ene has a less substituted double bond (position 2) and a distal methyl group (position 5), leading to reduced steric hindrance near the reactive site.

- Safety and Handling :

Dec-2-ene (Parent Compound)

- Molecular Formula : C₁₀H₁₈

- Molecular Weight : 138.25 g/mol

- Key Differences :

- The absence of a methyl group in dec-2-ene results in lower molecular weight and a linear structure.

- Boiling points for linear alkenes (e.g., dec-2-ene) are typically lower than branched analogs like 5-Methyldec-2-ene due to reduced van der Waals interactions.

5-Methylbicyclo[2.2.1]hept-2-ene

- Structural Profile : A bicyclic compound with a rigid framework .

- Comparison :

- The bicyclic structure imposes significant steric constraints and higher ring strain, contrasting sharply with the flexibility of 5-Methyldec-2-ene.

- Such differences profoundly impact applications: bicyclic alkenes are often used in polymer chemistry, while linear/branched alkenes serve as intermediates in organic synthesis.

Analytical Methods

- Techniques like NMR (as used for complex analogs in ) and chromatography are critical for distinguishing isomers. For example, the methyl group position in 5-Methyldec-2-ene would produce distinct ¹³C NMR shifts compared to 2-methyl-2-decene.

- Guidance from regulatory bodies (e.g., ECHA ) emphasizes the need for precise substance identification via elemental analysis and spectroscopic methods.

Data Tables

Table 1: Structural and Physical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.